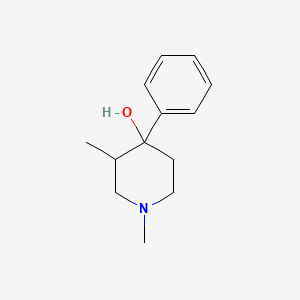![molecular formula C19H29N3O4S B5112650 N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a key role in B-cell receptor signaling. When B-cells are activated by antigens, BTK is activated and initiates a downstream signaling cascade that leads to the activation of various transcription factors and the proliferation of B-cells. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling cascade and inhibiting the growth and proliferation of B-cells.
Biochemical and Physiological Effects:
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It inhibits the activation of BTK and downstream signaling pathways, which leads to the inhibition of B-cell proliferation and survival. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide also has immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. In addition, N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide is its selectivity for BTK, which makes it a useful tool for studying the role of BTK in various biological processes. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has also been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models. However, one of the limitations of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide. One area of research is the development of more potent BTK inhibitors that can be used in the treatment of cancer and autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict response to BTK inhibitors. Finally, there is a need for further studies to elucidate the mechanisms of action of BTK inhibitors and to identify potential side effects.
Synthesemethoden
The synthesis of N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyclopentylamine to form the corresponding amide. The amide is further reacted with 4-ethyl-1-piperazine sulfonic acid to form N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the BTK pathway. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-3-21-10-12-22(13-11-21)27(24,25)16-8-9-18(26-2)17(14-16)19(23)20-15-6-4-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEQVLWVBPYUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-3-(methylsulfonyl)imidazolidine](/img/structure/B5112571.png)
![1-(2-furylmethyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112572.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112589.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5112595.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B5112609.png)
![N,N-diethyl-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinecarboxamide](/img/structure/B5112616.png)
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5112621.png)
![3-[(2-aminoethyl)thio]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5112623.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5112643.png)


![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)
